Faropenem Impurity 13
CAS No.: 613670-77-2
Cat. No.: VC0194172
Molecular Formula: C8H9NO3S
Molecular Weight: 199.23
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 613670-77-2 |
|---|---|
| Molecular Formula | C8H9NO3S |
| Molecular Weight | 199.23 |
| Appearance | White Solid |
Introduction
Chemical Identity and Properties
Faropenem Impurity 13 is chemically identified as (R)-5-(Tetrahydrofuran-2-yl)thiazole-4-carboxylic Acid. This compound features a specific molecular structure that includes a thiazole ring with a carboxylic acid functional group and a tetrahydrofuran substituent, with R configuration at the tetrahydrofuran junction. The precise chemical characterization of this compound enables reliable identification in pharmaceutical analysis processes.
Fundamental Chemical Properties
The chemical properties of Faropenem Impurity 13 are well-characterized, providing a foundation for its role in pharmaceutical quality control:
| Property | Specification |
|---|---|
| CAS Number | 613670-77-2 |
| Molecular Formula | C8H9NO3S |
| Molecular Weight | 199.22 g/mol |
| Chemical Name | (R)-5-(Tetrahydrofuran-2-yl)thiazole-4-carboxylic Acid |
| Purity Standard | 99.09% |
These chemical parameters establish the identity of Faropenem Impurity 13 and provide the basis for its analytical applications in pharmaceutical quality assurance .
Structural Characteristics
The molecular structure of Faropenem Impurity 13 includes several key features that differentiate it from related compounds:
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Thiazole heterocyclic core structure
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Carboxylic acid functional group at position 4 of the thiazole ring
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Tetrahydrofuran substituent at position 5
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R stereochemistry at the tetrahydrofuran-2-yl position
These structural elements are crucial for understanding the compound's chemical behavior and its relationship to the parent drug Faropenem.
| Parameter | Specification |
|---|---|
| Catalog Identification | REF-F07014 |
| Purity | 99.09% |
| Storage Conditions | 2-8°C |
| Documentation | Certificate of Analysis |
Analytical Applications
Faropenem Impurity 13 serves critical functions in the analytical quality control of Faropenem pharmaceutical products. Its applications span various aspects of pharmaceutical development and manufacturing.
Quality Control Applications
| Analytical Parameter | Consideration |
|---|---|
| Chromatographic Conditions | Selective separation from related substances |
| Detection Method | UV spectroscopy with appropriate wavelength selection |
| Sample Preparation | Stability-indicating procedures |
| Calibration | Linear response across expected concentration range |
| System Suitability | Resolution from adjacent peaks |
Robust analytical methods are essential for the accurate quantification of Faropenem Impurity 13 in pharmaceutical samples.
Pharmaceutical Significance
Role in Pharmaceutical Development
Faropenem Impurity 13 holds significance in multiple phases of pharmaceutical development:
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Process Development: Monitoring formation during synthesis optimization
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Quality Control: Ensuring batch-to-batch consistency
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Stability Studies: Tracking potential degradation pathways
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Regulatory Compliance: Meeting specifications for impurity levels
Regulatory Context
While specific regulatory guidelines for Faropenem Impurity 13 require further investigation, general principles of pharmaceutical impurity control apply:
| Regulatory Aspect | Consideration |
|---|---|
| Identification Threshold | Concentration requiring structural identification |
| Qualification Threshold | Concentration requiring safety evaluation |
| Reporting Threshold | Concentration requiring quantitative reporting |
| Control Strategy | Specifications and testing procedures |
Compliance with regulatory expectations for impurity control is essential for pharmaceutical product approval and ongoing market authorization.
Research Implications
Structure-Activity Relationships
The structural relationship between Faropenem Impurity 13 and the parent compound Faropenem suggests potential pharmacological implications. Research into structure-activity relationships could provide insights into:
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Potential biological activity of the impurity
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Safety implications at various concentration levels
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Impact on the stability and efficacy of the parent drug
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